molecular formula C8H4ClF3O B150238 2-(Trifluoromethyl)benzoyl chloride CAS No. 312-94-7

2-(Trifluoromethyl)benzoyl chloride

Cat. No. B150238
CAS RN: 312-94-7
M. Wt: 208.56 g/mol
InChI Key: MXIUWSYTQJLIKE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzoyl chloride is a chemical compound that is part of the benzoyl chloride family with a trifluoromethyl group attached to the benzene ring. It is an acyl chloride and is known for its reactivity due to the presence of the trifluoromethyl group, which can influence both the physical and chemical properties of the molecule. Although the provided papers do not directly discuss 2-(trifluoromethyl)benzoyl chloride, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of its behavior and reactivity.

Synthesis Analysis

The synthesis of related compounds such as 3,5-bis(trifluoromethyl)benzoyl chloride involves a multi-step process including bromination, carboxylation, and chlorination . The synthesis of 2-(trifluoromethyl)benzoyl chloride would likely follow a similar pathway, starting from a trifluoromethyl-substituted benzene, followed by the introduction of the acyl chloride group. The synthesis conditions, such as the amount of reagents and reaction temperature, are critical factors that can affect the yield and purity of the product.

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups has been characterized using various techniques, including X-ray crystallography . These studies reveal how the trifluoromethyl group can affect the overall geometry of the molecule, potentially leading to unique intermolecular interactions, such as hydrogen bonding, which can influence the compound's crystalline structure and stability.

Chemical Reactions Analysis

Compounds similar to 2-(trifluoromethyl)benzoyl chloride, such as 2-(chloroseleno)benzoyl chloride, are known to be bifunctional electrophiles that can react with C-H acids to produce various products . The presence of the trifluoromethyl group in 2-(trifluoromethyl)benzoyl chloride would likely enhance its electrophilic character, making it reactive towards nucleophiles. This reactivity can be utilized in various organic transformations, such as cycloaddition reactions to synthesize heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl chlorides with electron-withdrawing groups like trifluoromethyl are influenced by the inductive effect of these groups. For instance, the acid chloride formed from 2,4,6-tris(trifluoromethyl)benzoic acid is described as forming slowly under stringent conditions, indicating that the trifluoromethyl groups can affect the reactivity of the acyl chloride . The stability of these compounds at room temperature and their behavior upon heating, such as undergoing condensation polymerization, are also notable properties .

Scientific Research Applications

Synthesis Applications

2-(Trifluoromethyl)benzoyl chloride has been utilized in various synthesis processes. A notable method includes its use in the synthesis of Se-trifluoromethyl esters through iron-catalyzed trifluoromethylselenolation of acid chlorides. This method demonstrates a broad substrate scope with respect to acid chlorides, making it applicable for large-scale operations (Wang, Zhang, & Weng, 2017). Additionally, it is involved in the iridium-catalyzed reaction of aroyl chlorides with internal alkynes to produce substituted naphthalenes and anthracenes, indicating its versatility in organic synthesis (Yasukawa, Satoh, Miura, & Nomura, 2002).

Chemical Modification and Functionalization

In the realm of chemical modification, benzoyl chloride, a derivative of 2-(Trifluoromethyl)benzoyl chloride, has been used to modify ethylene acrylic acid film for antimicrobial activity. This modification involves the control of microbial contamination, showcasing its potential in the food preservation industry (Matche, Kulkarni, & Raj, 2006). Additionally, it has been used in Friedel–Crafts acylation reactions using metal triflates in ionic liquids, highlighting its role in aromatic electrophilic substitution reactions (Ross & Xiao, 2002).

Polymer Science and Materials Engineering

In polymer science, benzoyl chloride derivatives have been employed in the post-polymerization reactions of Diels-Alder polyphenylene. This application is significant for enhancing polymer properties such as hydrophobicity, which has broad implications in material science (Fujimoto et al., 2018). Moreover, its modification of coal tar pitch for autocatalytic enhancement demonstrates its importance in the development of advanced materials (Cao et al., 2015).

Organic Synthesis and Catalysis

2-(Trifluoromethyl)benzoyl chloride is instrumental in various organic synthesis and catalysis applications. It is involved in the synthesis of 4(3H)-quinazolinones, indicating its role in the production of heterocyclic compounds, which are crucial in pharmaceutical chemistry (Deetz, Malerich, Beatty, & Smith, 2001). It also plays a role in the iridium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes for the selective formation of phenanthrene derivatives, further illustrating its utility in complex organic transformations (Nagata, Hirano, Satoh, & Miura, 2014).

Safety And Hazards

2-(Trifluoromethyl)benzoyl chloride is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as causing skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIUWSYTQJLIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185130
Record name alpha,alpha,alpha-Trifluoro-o-toluoyl chloride
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Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzoyl chloride

CAS RN

312-94-7
Record name 2-(Trifluoromethyl)benzoyl chloride
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Record name 2-(Trifluoromethyl)benzoyl chloride
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Record name 312-94-7
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Record name alpha,alpha,alpha-Trifluoro-o-toluoyl chloride
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Record name α,α,α-trifluoro-o-toluoyl chloride
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Record name 2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

A solution of 2.0 g of o-trifluoromethylbenzoic acid in 21 ml of thionyl chloride is heated at reflux for 1 hour. The volatiles are evaporated in vacuo to give a residue which is concentrated from toluene three times and dried under vacuum to give 2.1 g of the desired product as a residue.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Under ideal stoichiometic conditions three moles of trifluoromethylbenzoyl fluoride are contacted with one mole of trichloromethylbenzoyl chloride or tribromomethylbenzoyl bromide in the presence of a halogen transfer catalyst to yield four moles of trifluoromethylbenzoyl chloride or bromide. It will be understood however, that greater or less than stoichiometric amounts of the reactants can be employed. Thus, in accordance with the process of this invention substituted or unsubstituted trichloromethylbenzoyl chloride or tribromomethylbenzoyl bromide may be reacted with corresponding substituted or unsubstituted trifluoromethylbenzoyl fluorides, in the presence of a halogen transfer catalyst to produce the corresponding substituted or unsubstituted trifluoromethylbenzoyl chloride or bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Name
tribromomethylbenzoyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
M Guo, KH Hong, Y Lv, Y Ding, C Li… - Journal of Chemical …, 2017 - journals.sagepub.com
Taladegib (LY-2940680), a small molecule Hedgehog signalling pathway inhibitor, was obtained from N-benzyl-4-piperidone via Borch reductive amination, acylation with 4-fluoro-2-(…
Number of citations: 4 journals.sagepub.com
R Tsao, M Eto - Agricultural and biological chemistry, 1991 - academic.oup.com
Photolysis of the fungicide flutolanil, 3′-isopropoxy-2-(trifluoromethyl)benzanilide, was investigated both in an aqueous solution and on solid surfaces (silica gel and glass) by …
Number of citations: 9 academic.oup.com
S Sarkar, A Banerjee, MY Ngai - ChemCatChem, 2023 - Wiley Online Library
Carbocycles are core skeletons in natural and synthetic organic compounds possessing a wide diversity of important biological activities. Herein, we report the development of an …
X Zheng, L Yu, J Yang, X Yao, W Yan, S Bo… - Medicinal …, 2014 - ingentaconnect.com
A novel series of apigenin derivatives with phloroglucinol or resorcinol as raw materials were synthesized according to Baker-Venaktaraman reaction and their in vitro inhibitory …
Number of citations: 15 www.ingentaconnect.com
M Liu, C Quan, M Dang, Y Ren, J Ren… - Journal of …, 2018 - Wiley Online Library
A series of novel imidazo[4,5‐b]pyridine derivatives were designed and synthesized. The structures of all the newly synthesized compounds were identified by spectroscopic data NMR, …
Number of citations: 9 onlinelibrary.wiley.com
C Zhou, J Cheng, R Beadle, FG Earley, Z Li… - Bioorganic & Medicinal …, 2020 - Elsevier
The application of a carbon-silicon bioisosteric replacement strategy to find new acaricides with improved properties led to the discovery of Sila-Cyflumetofen 6B, a novel and highly …
Number of citations: 13 www.sciencedirect.com
A Pustenko, A Nocentini, A Balašova… - Journal of enzyme …, 2020 - Taylor & Francis
A series of 3H-1,2-benzoxathiepine 2,2-dioxides incorporating 7-acylamino moieties were obtained by an original procedure starting from 5-nitrosalicylaldehyde, which was treated with …
Number of citations: 12 www.tandfonline.com
S Sarkar, A Banerjee, JA Shah… - Journal of the …, 2022 - ACS Publications
… During the exploration of the substrate scope, 2-trifluoromethyl benzoyl chloride afforded the desired γ-hexyloxy α,β-unsaturated-γ-lactam in only 11% yield. Interestingly, careful …
Number of citations: 9 pubs.acs.org
D Premnath, IVMV Enoch, PM Selvakumar… - Interdisciplinary …, 2017 - Springer
The commenced work deals with the synthesis, characterization and evaluation of biological activities of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one. The synthesis was done by …
Number of citations: 13 link.springer.com
Z Zhang, S Sun, V Kodumuru, D Hou… - Journal of medicinal …, 2013 - ACS Publications
Stearoyl-CoA desaturase-1 (SCD1) catalyzes de novo synthesis of monounsaturated fatty acids from saturated fatty acids. Studies have demonstrated that rodents lacking a functional …
Number of citations: 30 pubs.acs.org

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